molecular formula C10H22O5 B609255 m-PEG4-(CH2)3-alcohol CAS No. 145526-76-7

m-PEG4-(CH2)3-alcohol

Cat. No. B609255
M. Wt: 222.28
InChI Key: FGSXSTKNKZJEAY-UHFFFAOYSA-N
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Description

M-PEG4-(CH2)3-alcohol is a PEG linker containing a hydroxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

M-PEG4-(CH2)3-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of m-PEG4-(CH2)3-alcohol is C10H22O5 . Its molecular weight is 222.3 g/mol .


Chemical Reactions Analysis

M-PEG4-(CH2)3-alcohol is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

M-PEG4-(CH2)3-alcohol has a molecular weight of 222.3 g/mol . It is a PEG derivative containing a hydroxyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

m-PEG4-(CH2)3-alcohol is a type of PEG linker . PEG linkers are often used in the field of bioconjugation chemistry , which involves attaching two or more molecules together. Here are some general characteristics of m-PEG4-(CH2)3-alcohol:

  • Specific Scientific Field : Bioconjugation Chemistry .
  • Summary of the Application : m-PEG4-(CH2)3-alcohol is used as a linker molecule in the creation of bioconjugates. It contains a hydroxyl group that enables further derivatization or replacement with other reactive functional groups .
  • Methods of Application : The hydroxyl group in m-PEG4-(CH2)3-alcohol can be reacted with a variety of reagents to introduce other functional groups. This allows it to be used as a linker between different molecules in a bioconjugate .
  • Results or Outcomes : The use of m-PEG4-(CH2)3-alcohol as a linker can increase the solubility of the resulting bioconjugate in aqueous media, which can be beneficial for various applications in biological research .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5/c1-12-5-6-14-9-10-15-8-7-13-4-2-3-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSXSTKNKZJEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-(CH2)3-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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